

# The Triazole Scaffold: A Privileged Structure in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Isopropyl-1H-1,2,3-triazole*

Cat. No.: B3052996

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it a versatile scaffold for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of triazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. From their well-established role as antifungal agents to their emerging prominence in oncology, virology, and bacteriology, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel triazole-based therapeutics.

## Introduction: The Chemical Versatility of Triazoles

Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are prevalent in a multitude of clinically significant drugs.<sup>[1]</sup> The triazole ring is not merely a passive linker but an active pharmacophore that can engage in various non-covalent interactions with biological targets, thereby modulating their function.<sup>[2]</sup> This inherent bioactivity, coupled with the advent of efficient synthetic methodologies such as the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has propelled the exploration of triazole derivatives in drug discovery.<sup>[3][4]</sup>

This guide will systematically explore the major therapeutic areas where triazole compounds have made a significant impact, with a focus on the underlying molecular principles that govern their biological effects.

## Antifungal Activity: The Hallmark of Triazole Compounds

The most established and widely recognized biological activity of triazoles is their potent antifungal effect.<sup>[5]</sup> Triazole antifungals are the frontline therapy for a wide range of systemic and superficial mycoses.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase (CYP51).<sup>[5]</sup> This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron center of CYP51, triazoles block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14 $\alpha$ -methylated sterols, which disrupt membrane function and inhibit fungal growth.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of antifungal triazoles.

## Structure-Activity Relationship (SAR)

The antifungal potency of triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and the associated side chains. Key SAR observations include:

- **N-1 Substitution:** The substituent at the N-1 position of the 1,2,4-triazole ring is crucial for activity. A 2,4-difluorophenyl group, as seen in fluconazole, is a common and effective moiety.<sup>[1]</sup>
- **Side Chain Modifications:** Alterations to the side chain can modulate the spectrum of activity and pharmacokinetic properties. For instance, the extended side chain of posaconazole contributes to its broad-spectrum activity.
- **Bioisosteric Replacements:** Replacing certain functional groups with bioisosteres can enhance antifungal activity and selectivity.<sup>[5]</sup>

## Quantitative Data on Antifungal Activity

The *in vitro* antifungal activity of triazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound                                              | Fungal Species                               | MIC (µg/mL) | Reference |
|-------------------------------------------------------|----------------------------------------------|-------------|-----------|
| Fluconazole                                           | <i>Candida albicans</i>                      | 0.25 - 4.0  | [6]       |
| Itraconazole                                          | <i>Aspergillus fumigatus</i>                 | 0.125 - 2.0 | [5]       |
| Voriconazole                                          | <i>Candida krusei</i>                        | 0.03 - 1.0  | [5]       |
| Posaconazole                                          | Zygomycetes                                  | 0.03 - 4.0  | [6]       |
| Ravuconazole                                          | Fluconazole-resistant<br><i>Candida</i> spp. | 0.03 - 1.0  | [5]       |
| Compound 5a<br>(isoxazole derivative)                 | <i>Candida parapsilosis</i>                  | 0.0313      | [7]       |
| Compound 14l                                          | <i>Candida glabrata</i>                      | 0.125       | [7]       |
| Compound 6c<br>(phenylethynyl<br>pyrazole derivative) | <i>Cryptococcus<br/>neoformans</i>           | 0.0625      | [6]       |

## Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

- Preparation of Inoculum:
  - Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  - Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

- Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- Preparation of Drug Dilutions:
  - Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).
  - Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation and Incubation:
  - Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
  - Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
  - Incubate the plate at 35°C for 24-48 hours.
- Determination of MIC:
  - Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically  $\geq 50\%$  or  $\geq 80\%$  reduction) compared to the positive control.<sup>[8]</sup>

## Anticancer Activity: A New Frontier for Triazoles

Triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanistic diversity.<sup>[9]</sup> Several triazole-containing drugs are now in clinical use or undergoing clinical trials for various malignancies.

## Mechanisms of Action

Triazole compounds exert their anticancer effects through multiple mechanisms, including:

- Enzyme Inhibition:

- Kinase Inhibition: Many triazoles are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[9]
- Aromatase Inhibition: Letrozole and anastrozole are 1,2,4-triazole derivatives that inhibit aromatase, an enzyme responsible for estrogen synthesis, and are used in the treatment of hormone-responsive breast cancer.
- Tubulin Polymerization Inhibition: Some triazole compounds bind to the colchicine binding site on  $\beta$ -tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[10][11]
- DNA Damage: Certain triazole-chalcone hybrids have been shown to induce DNA damage by inhibiting topoisomerase I & II.



[Click to download full resolution via product page](#)

Caption: Multifaceted anticancer mechanisms of triazole compounds.

## Structure-Activity Relationship (SAR)

The anticancer activity of triazoles is highly dependent on their substitution patterns:

- EGFR Inhibitors: Hybrid molecules combining the 1,2,3-triazole scaffold with other heterocyclic systems like quinazoline have shown potent EGFR inhibitory activity.[12][13]
- Tubulin Polymerization Inhibitors: The 1,2,4-triazole ring can act as a bioisostere for the cis-double bond in combretastatin A-4, a potent tubulin inhibitor.[10] The nature of the aryl substituents on the triazole ring significantly influences the potency.
- General Trends: The introduction of electron-withdrawing groups on the phenyl rings attached to the triazole core often enhances anticancer activity.[14]

## Quantitative Data on Anticancer Activity

The *in vitro* anticancer activity of triazole compounds is commonly assessed by determining the half-maximal inhibitory concentration ( $IC_{50}$ ), which is the concentration of the drug that inhibits 50% of the cancer cell growth.

| Compound                                         | Cancer Cell Line    | IC <sub>50</sub> (µM) | Target  | Reference |
|--------------------------------------------------|---------------------|-----------------------|---------|-----------|
| EGFR Inhibitors                                  |                     |                       |         |           |
| Compound 2                                       | -                   | 0.00012               | EGFR    | [12]      |
| Fz25 (estradiol derivative)                      | MDA-MB-231 (Breast) | 8.12                  | EGFR    | [15]      |
| Compound 8c                                      | -                   | 3.6                   | EGFR    | [9]       |
| Tubulin Polymerization Inhibitors                |                     |                       |         |           |
| Compound 7i (indole hybrid)                      | -                   | 3.03                  | Tubulin | [16]      |
| Compound 9p (indole hybrid)                      | -                   | 8.3                   | Tubulin | [11]      |
| Other Anticancer                                 |                     |                       |         |           |
| Triazoles                                        |                     |                       |         |           |
| Compound 17 (triazol-ylsulfanyl methyl-triazole) | MCF-7 (Breast)      | 0.31                  | -       | [17]      |
| Compound 6cf (androstane derivative)             | MCF-7 (Breast)      | 5.71                  | -       | [18]      |
| Bet-TZ1 (betulin derivative)                     | A375 (Melanoma)     | 22.41                 | -       | [19]      |

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding:
  - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of the triazole compound in the cell culture medium.
  - Replace the medium in the wells with the medium containing the compound at different concentrations.
  - Include a vehicle control (e.g., DMSO) and untreated control wells.
  - Incubate the plate for 48-72 hours.
- MTT Addition:
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
  - Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.
- $IC_{50}$  Calculation:
  - Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - Plot the percentage of viability against the logarithm of the compound concentration and determine the  $IC_{50}$  value from the dose-response curve.

# Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope

While not as extensively studied as their antifungal and anticancer properties, triazole derivatives have also demonstrated promising antiviral and antibacterial activities.

## Antiviral Activity

Triazole-containing compounds have shown efficacy against a range of viruses, including HIV, influenza, and coronaviruses.[\[20\]](#)[\[21\]](#) Ribavirin, a 1,2,4-triazole nucleoside analog, is a broad-spectrum antiviral drug. The mechanisms of action are diverse and can involve the inhibition of viral enzymes such as proteases and helicases.[\[21\]](#)

## Antibacterial Activity

The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores, such as fluoroquinolones, has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[\[22\]](#) The mechanism of action is often related to the inhibition of bacterial DNA gyrase.

## Quantitative Data on Antiviral and Antibacterial Activities

| Compound                                         | Target Organism | Activity                     | Reference            |
|--------------------------------------------------|-----------------|------------------------------|----------------------|
| <hr/>                                            |                 |                              |                      |
| Antiviral                                        |                 |                              |                      |
| Compound 8                                       | SARS-3CLpro     | $IC_{50} = 4.11 \mu M$       | <a href="#">[21]</a> |
| <hr/>                                            |                 |                              |                      |
| Antibacterial                                    |                 |                              |                      |
| Ofloxacin-triazole derivative                    | S. aureus       | $MIC = 0.25 - 1.0 \mu g/mL$  | <a href="#">[22]</a> |
| Clinafloxacin-triazole hybrid                    | MDR E. coli     | $MIC = 0.25 \mu g/mL$        | <a href="#">[22]</a> |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | E. coli         | $MIC = 0.12 - 1.95 \mu g/mL$ | <a href="#">[22]</a> |

## Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is similar to the antifungal susceptibility testing method.

- Preparation of Inoculum:
  - Culture the bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
  - Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
  - Dilute the suspension in MHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Preparation of Drug Dilutions:
  - Perform serial twofold dilutions of the triazole compound in MHB in a 96-well microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well with the bacterial suspension.
  - Include a drug-free growth control and a sterility control.
  - Incubate the plate at 37°C for 16-20 hours.
- Determination of MIC:
  - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Synthesis of Biologically Active Triazoles

The synthesis of triazole derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of both 1,2,3- and 1,2,4-triazole rings.

## General Synthesis of 1,2,4-Triazoles

A common method for the synthesis of 1,2,4-triazoles is the reaction of hydrazides with various reagents. The Pellizzari reaction, for instance, involves the condensation of an amide with an acyl hydrazide.[23]



[Click to download full resolution via product page](#)

Caption: General synthesis of 1,2,4-triazoles.

## General Synthesis of 1,2,3-Triazoles via Click Chemistry

The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4]

### Experimental Protocol: A General Procedure for CuAAC

- Reaction Setup:
  - In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H<sub>2</sub>O or DMF).
  - Add a catalytic amount of a copper(I) source (e.g., CuSO<sub>4</sub>·5H<sub>2</sub>O and sodium ascorbate, or a pre-formed Cu(I) catalyst).
- Reaction Execution:

- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Work-up and Purification:
  - Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography or recrystallization.[\[24\]](#)

## Conclusion and Future Perspectives

The triazole scaffold continues to be a highly privileged structure in the design of new therapeutic agents. Its remarkable versatility and broad spectrum of biological activities have led to the development of numerous life-saving drugs. Future research in this area will likely focus on:

- Development of Novel Hybrids: The combination of the triazole moiety with other pharmacophores to create hybrid molecules with dual or multi-targeting capabilities is a promising strategy to overcome drug resistance.
- Exploration of New Biological Targets: The identification of novel cellular targets for triazole compounds will open up new avenues for their therapeutic application.
- Application of Computational Methods: The use of quantitative structure-activity relationship (QSAR) studies and molecular docking will continue to play a crucial role in the rational design and optimization of new triazole-based drug candidates.[\[2\]\[25\]](#)

The continued exploration of the chemical space around the triazole nucleus, guided by a deep understanding of its biological interactions, holds immense potential for the discovery of the next generation of innovative medicines.

## References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. *Molecules*, 26(15), 4474. [\[Link\]](#)
- Al-Warhi, T., Al-Thiabat, M., & Al-Hazmi, G. A. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. *RSC Medicinal Chemistry*. [\[Link\]](#)
- Butina, D., & Vasilev, A. (1999). Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. *Journal of chemical information and computer sciences*, 39(4), 647-656. [\[Link\]](#)
- Chen, S., Chen, X., & Zhang, J. (2025).
- Kamal, A., & Hussaini, S. M. A. (2014). Advances in synthetic approach to and antifungal activity of triazoles. *Journal of medicinal chemistry*, 57(15), 6237-6256. [\[Link\]](#)
- Wieczerzak, E., & Kocięba, M. (2018). 1, 2, 4-Triazoles as Important Antibacterial Agents. *Molecules*, 23(11), 2886. [\[Link\]](#)
- El-Sayed, N. F., & El-Bendary, E. R. (2023). A Literature Review Focusing on the Antiviral Activity of[7][12][26] and[1][7][12]-triazoles. *Mini reviews in medicinal chemistry*. [\[Link\]](#)
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL  $\text{A}^{-1}$  )
- Xu, Z., Wang, Y., & Liu, Y. (2021). 1, 2, 3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. *Frontiers in pharmacology*, 12, 660592. [\[Link\]](#)
- Wei, Q. L., Xing, Z., & Bo, T. J. (2023). QSAR Study on the Antitumor Activity of Novel 1, 2, 3-Triazole Compounds based on Topomer Comfa Method. *Letters in Drug Design & Discovery*, 20(6), 674-683. [\[Link\]](#)
- Al-Abdullah, E. S., Al-Harbi, L. N., & Al-Salahi, R. (2022). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. *Molecules*, 27(19), 6527. [\[Link\]](#)
- Zhang, M., Liu, Y., & Wang, C. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against *Aspergillus fumigatus*. *European journal of medicinal chemistry*, 188, 112023. [\[Link\]](#)
- ResearchGate. (n.d.).
- Prachayasittikul, V., Pingaew, R., & Worachartcheewan, A. (2015).
- ResearchGate. (n.d.).
- Prachayasittikul, V., Pingaew, R., & Worachartcheewan, A. (2015).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. [\[Link\]](#)
- Al-Ghorbani, M., El-Gazzar, A. A., & Al-Ostoot, F. H. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1, 2, 4-

Triazol-3-ylsulfanyl)methyl)-1, 2, 3-triazole Derivatives. *ACS omega*, 7(49), 45055-45068.

[\[Link\]](#)

- Wang, C., Liu, Y., & Zhang, M. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. *Journal of medicinal chemistry*, 65(11), 7883-7901. [\[Link\]](#)
- Bahsis, L., El Haimer, M., & El-Mekkawy, A. (2020). Sustainable Construction of Heterocyclic 1, 2, 3-Triazoles by Strict Click [3+ 2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. *Frontiers in Chemistry*, 8, 580. [\[Link\]](#)
- ResearchGate. (n.d.). The comparative MIC values ( $\mu\text{g mL}^{-1}$ ) of the newly synthesized triazole.... [\[Link\]](#)
- Chen, Y. C., Wang, Y. J., & Chen, C. T. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. *Scientific reports*, 13(1), 1-13. [\[Link\]](#)
- Sun, J., Zhang, H., & Wang, Z. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. *Drug design, development and therapy*, 8, 469. [\[Link\]](#)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). In vitro antifungal activity of the target compounds (MIC 80 , Ig/mL).. [\[Link\]](#)
- Wei, Q. L., Xing, Z., & Bo, T. J. (2022). QSAR Study on the Antitumor Activity of Novel 1, 2, 3-Triazole Compounds based on Topomer Comfa Method. *Letters in Drug Design & Discovery*, 19(7), 674-683. [\[Link\]](#)
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values of the effective triazole compounds (Y2 and Y3) as compared to penicillin G.. [\[Link\]](#)
- ResearchGate. (n.d.). A Literature Review Focusing on the Antiviral Activity of[7][12][26] and[1][7][12]-triazoles. [\[Link\]](#)
- Trawick, M. L., & Pinney, K. G. (2011). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. *ACS medicinal chemistry letters*, 2(3), 236-240. [\[Link\]](#)
- Zhang, M., Liu, Y., & Wang, C. (2025). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. *Archiv der Pharmazie*. [\[Link\]](#)
- Tang, R., Chen, K., & Chen, W. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1, 2, 3-Triazole with Click Chemistry. *ACS Bio & Med Chem Au*. [\[Link\]](#)
- Uritu, C. M., Mihai, C. T., & Rezus, C. (2022). Novel Betulin-1, 2, 4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. *Molecules*, 27(15), 4983. [\[Link\]](#)
- Reddy, C. S., & Nagaraj, A. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. *Oriental Journal of Chemistry*, 34(2), 939. [\[Link\]](#)

- Asati, V., & Sharma, S. (2017). Novel 1, 2, 4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. *Bioorganic & medicinal chemistry letters*, 27(15), 3423-3428. [\[Link\]](#)
- Medda, F., & De Logu, A. (2010). Synthesis and structure-activity relationships of 1, 2, 4-triazoles as a novel class of potent tubulin polymerization inhibitors. *Journal of medicinal chemistry*, 53(19), 6948-6959. [\[Link\]](#)
- Zhang, M., Liu, Y., & Wang, C. (2021). Discovery of new indole-based 1, 2, 4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. *New Journal of Chemistry*, 45(38), 17757-17770. [\[Link\]](#)
- Hadjipavlou-Litina, D., & Pontiki, E. (2023). 1, 2, 3-Triazoles and their metal chelates with antimicrobial activity. *Frontiers in chemistry*, 11, 1205893. [\[Link\]](#)
- Al-Warhi, T., & Al-Hazmi, G. A. (2024). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1, 2, 4-Triazole Hybrids as Tubulin Polymerization Inhibitors. *Molecules*, 29(1), 233. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [\[Link\]](#)
- SciSpace. (n.d.).
- Wang, Y., Zhang, M., & Liu, Y. (2022). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. *Frontiers in Chemistry*, 10, 986375. [\[Link\]](#)
- Alonso, F., & Moglie, Y. (2020). Water-Compatible Synthesis of 1, 2, 3-Triazoles under Ultrasonic Conditions by a Cu (I) Complex-Mediated Click Reaction. *ACS omega*, 5(46), 30043-30052. [\[Link\]](#)
- Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [\[Link\]](#)
- Kadhim, M. A., & Al-Adilee, K. J. (2021). Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. *Egyptian Journal of Chemistry*, 64(9), 4947-4957. [\[Link\]](#)
- Scribd. (n.d.).
- El-Gazzar, A. A., Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). 1, 2, 3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. *Molecules*, 27(19), 6528. [\[Link\]](#)
- Al-Hussain, S. A., & Al-Ithawi, W. K. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. *Journal of Taibah University Medical Sciences*, 16(3), 321-330. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]

- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 21. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 25. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Triazole Scaffold: A Privileged Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052996#biological-activity-of-triazole-compounds]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)